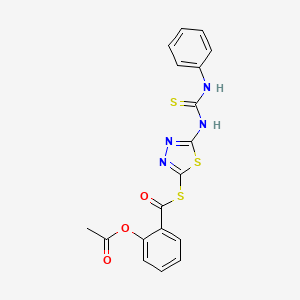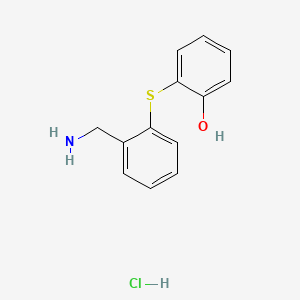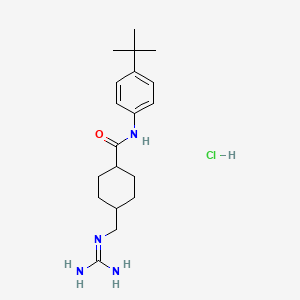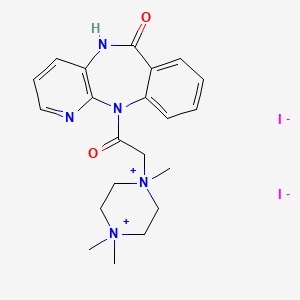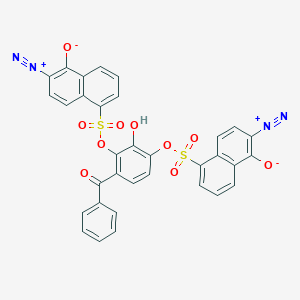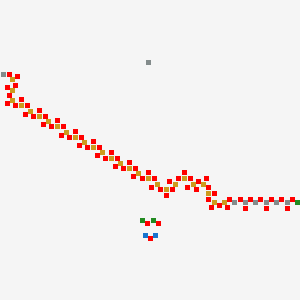
Calcium trimagnesium disodium octahexacontaoxoheptacosasilicatehexaaluminate(10-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium trimagnesium disodium octahexacontaoxoheptacosasilicatehexaaluminate(10-) is a complex inorganic compound with the molecular formula Al6Ca2Mg3Na2O68Si27+2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of calcium trimagnesium disodium octahexacontaoxoheptacosasilicatehexaaluminate(10-) typically involves high-temperature solid-state reactions. The starting materials, which include aluminum oxide, calcium oxide, magnesium oxide, sodium oxide, and silicon dioxide, are mixed in stoichiometric ratios and subjected to high temperatures in a furnace. The reaction conditions often require temperatures above 1000°C to ensure complete reaction and formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The raw materials are sourced in bulk, and the reaction is carried out in industrial furnaces designed for high-temperature operations. The process is optimized for efficiency and yield, ensuring that the final product meets the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions
Calcium trimagnesium disodium octahexacontaoxoheptacosasilicatehexaaluminate(10-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state.
Reduction: Reduction reactions can alter the oxidation states of the metal ions within the compound.
Substitution: Substitution reactions can occur, where one or more of the metal ions are replaced by other metal ions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and various metal salts for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may result in higher oxidation state compounds, while reduction may yield lower oxidation state products. Substitution reactions can produce a variety of mixed-metal compounds.
Aplicaciones Científicas De Investigación
Calcium trimagnesium disodium octahexacontaoxoheptacosasilicatehexaaluminate(10-) has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique structural properties.
Biology: Investigated for its potential use in biomaterials and bioengineering applications.
Medicine: Explored for its potential in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of advanced ceramics and as a component in high-temperature materials.
Mecanismo De Acción
The mechanism by which calcium trimagnesium disodium octahexacontaoxoheptacosasilicatehexaaluminate(10-) exerts its effects is primarily related to its structural properties. The compound’s unique arrangement of metal ions and oxygen atoms allows it to interact with various molecular targets and pathways. These interactions can lead to catalytic activity, changes in material properties, and other effects depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Calcium magnesium silicate: Similar in composition but lacks the complexity of the aluminum and sodium components.
Magnesium aluminum silicate: Contains magnesium and aluminum but does not include calcium and sodium.
Sodium aluminum silicate: Includes sodium and aluminum but lacks calcium and magnesium.
Uniqueness
Calcium trimagnesium disodium octahexacontaoxoheptacosasilicatehexaaluminate(10-) is unique due to its combination of multiple metal ions and its complex structural arrangement.
Propiedades
Número CAS |
100209-14-1 |
|---|---|
Fórmula molecular |
Al6Ca2Mg3Na2O68Si27+2 |
Peso molecular |
2207.2 g/mol |
Nombre IUPAC |
hexaaluminum;dicalcium;trimagnesium;disodium;oxygen(2-);silicon(4+) |
InChI |
InChI=1S/6Al.2Ca.3Mg.2Na.68O.27Si/q6*+3;5*+2;2*+1;68*-2;27*+4 |
Clave InChI |
LLLLEUCQBBUWKL-UHFFFAOYSA-N |
SMILES canónico |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Mg+2].[Mg+2].[Mg+2].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Ca+2].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


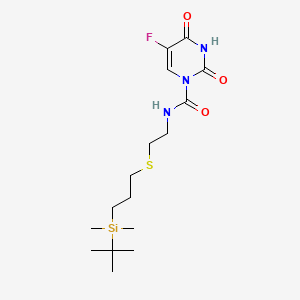
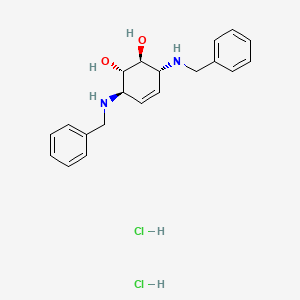
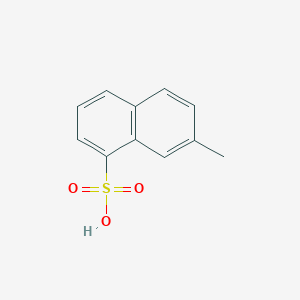

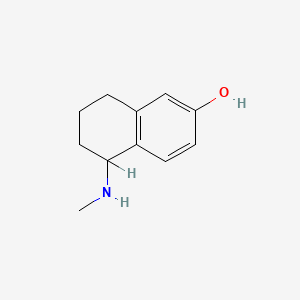
![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]myristamide monoacetate](/img/structure/B12701914.png)
